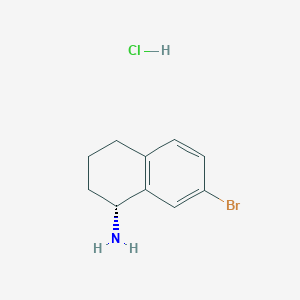

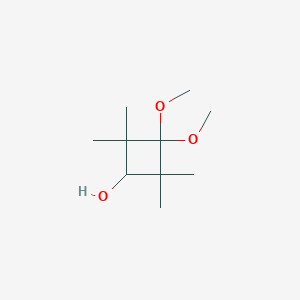

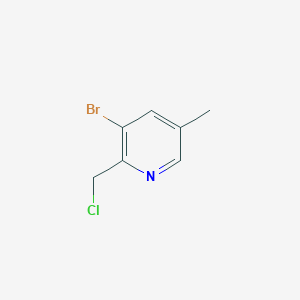

![molecular formula C14H21N3O4 B1383665 tert-Butyl 2',5'-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-8-carboxylate CAS No. 1184828-44-1](/img/structure/B1383665.png)

tert-Butyl 2',5'-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-8-carboxylate

Vue d'ensemble

Description

“tert-Butyl 2’,5’-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-8-carboxylate” is a chemical compound with the molecular formula C14H21N3O4 . It has an average mass of 295.334 Da and a monoisotopic mass of 295.153198 Da .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C14H21N3O4 . For a detailed structural analysis, specialized software or tools that can visualize molecular structures would be needed.Applications De Recherche Scientifique

Crystal and Molecular Structure Studies

Crystal Structure of Benzyl-8-azaspiro Derivatives The molecular structure of 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro derivatives was investigated through X-ray diffraction. These compounds exhibit notable features like inter- and intramolecular hydrogen bonding, contributing to their three-centered hydrogen bonding pattern. This structural knowledge is vital for understanding their interactions and designing potential applications (Manjunath et al., 2011).

Synthesis and Molecular Structure of Cyclic Amino Acid Esters The tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized and its structure was determined through X-ray diffraction. Understanding its molecular structure, which includes a bicyclo[2.2.2]octane structure with a lactone moiety, is crucial for its potential applications in medicinal chemistry and drug design (Moriguchi et al., 2014).

Biomedical Research

Antitumor and Anti-angiogenic Activity of Hydantoin Derivatives Hydantoin derivatives were found to have significant anti-proliferative effects against certain cancer cells, and they also exhibited angioinhibitory effects by suppressing the secretion of Vascular Endothelial Growth Factor (VEGF). This finding opens up possibilities for the use of these compounds in cancer treatment, particularly in targeting tumor angiogenesis (Basappa et al., 2009).

Growth Inhibition and Apoptosis in Leukemia Cells by Novel Spirohydantoin Compounds Novel spirohydantoin compounds were found to inhibit growth and induce apoptosis in leukemia cells through mechanisms involving DNA replication inhibition and mitochondrial pathways. These findings highlight the potential of these compounds as therapeutic agents in leukemia treatment (Kavitha et al., 2009).

Chemical Synthesis and Reaction Pathways

Reaction Pathways in Synthesis of Spirocyclic Compounds Insights into the reaction pathways for the synthesis of spirocyclic 3-oxotetrahydrofurans and their potential use in synthesizing biologically active heterocyclic compounds were reported. This knowledge is essential for developing new synthetic methods and potentially active substances (Moskalenko & Boev, 2012).

Asymmetric Synthesis of Tropane Alkaloid The study provides a synthetic pathway for (+)-pseudococaine, demonstrating the utility of 8-azabicyclo[3.2.1]octane scaffolds in the synthesis of complex molecular structures. This opens avenues for synthesizing structurally complex and biologically significant molecules (Brock et al., 2012).

Mécanisme D'action

Propriétés

IUPAC Name |

tert-butyl 2',5'-dioxospiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4/c1-13(2,3)21-12(20)17-8-4-5-9(17)7-14(6-8)10(18)15-11(19)16-14/h8-9H,4-7H2,1-3H3,(H2,15,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJSPJSDFHVMIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1CC3(C2)C(=O)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2',5'-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-8-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

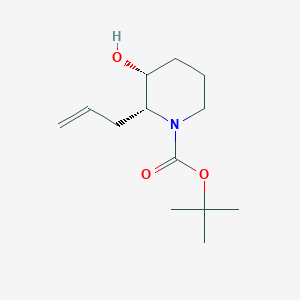

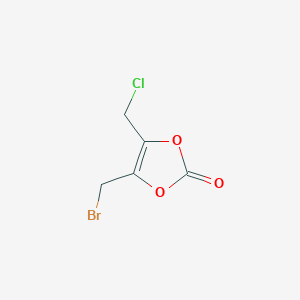

![(R)-3-amino-N-((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)butanamide](/img/structure/B1383584.png)

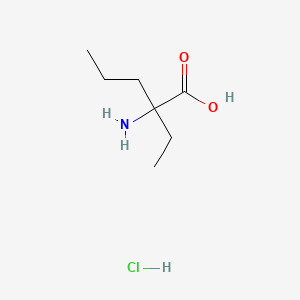

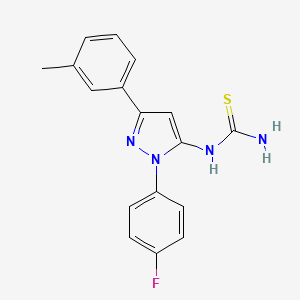

![Ethyl 4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate](/img/structure/B1383588.png)

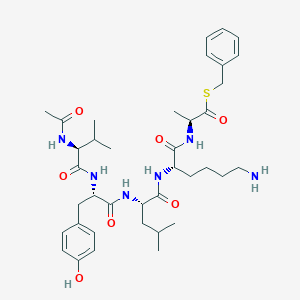

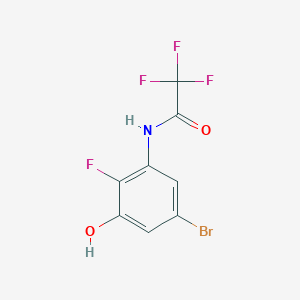

![4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1383592.png)

![4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1383601.png)